Myrcene

Catalog No.
S536504
CAS No.
123-35-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrcene

CAS Number

123-35-3

Product Name

Myrcene

IUPAC Name

7-methyl-3-methylideneocta-1,6-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3

InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid
Soluble in ethanol and benzene
Soluble in oxygenated and chlorinated solvents.
In water, 5.60 mg/L at 25 °C
In water, 4.09 mg/L at 25 °C
0.0056 mg/mL at 25 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

2-methyl-6-methylene-1,7-octadiene, alpha-myrcene, beta-myrcene

Canonical SMILES

CC(=CCCC(=C)C=C)C

The exact mass of the compound Myrcene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.11e-05 m0.0056 mg/ml at 25 °csoluble in alcohol, chloroform, ether, glacial acetic acidsoluble in ethanol and benzenesoluble in oxygenated and chlorinated solvents.in water, 5.60 mg/l at 25 °cin water, 4.09 mg/l at 25 °c0.0056 mg/ml at 25 °cinsoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406264. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of monoterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

β-Myrcene (CAS 123-35-3) is a highly reactive, acyclic monoterpene characterized by a conjugated diene system and a bulky 4-methyl-3-pentenyl pendant group. In industrial procurement, it is primarily sourced as a critical chemical intermediate rather than a direct solvent or fragrance. Its conjugated diene structure makes it exceptionally valuable as a bio-based monomer for anionic and coordination polymerization, as well as a direct precursor for Diels-Alder cycloadditions and hydrohalogenation reactions. Consequently, myrcene serves as the foundational building block for synthesizing high-volume flavor and fragrance compounds (such as linalool, geraniol, and L-menthol) and is increasingly procured for formulating sustainable elastomers and bio-based resins[1].

Buyers seeking bio-based solvents or intermediates often evaluate cyclic terpenes like limonene or β-pinene as generic substitutes for myrcene. However, these substitutions fail in advanced synthesis and polymerization workflows due to fundamental structural differences. Limonene possesses isolated double bonds and completely lacks the conjugated diene necessary to undergo Diels-Alder cycloadditions or anionic polymerization [1]. Meanwhile, β-pinene is merely the upstream precursor to myrcene; utilizing it for linalool or elastomer synthesis requires an energy-intensive pyrolysis step at approximately 400 °C, which inherently limits yields to 75-85% due to the formation of unwanted byproducts [2]. Thus, procuring myrcene directly is mandatory for processes requiring immediate conjugated diene reactivity.

Low-Temperature Elastomer Performance via Anionic Polymerization

Myrcene can be polymerized via anionic or coordination mechanisms to yield bio-based elastomers. When compared to standard petrochemical isoprene, poly(1,4-trans myrcene) exhibits a lower glass transition temperature (Tg = -69.5 °C) than poly(1,4-trans isoprene) (Tg = -67 °C) [1]. Furthermore, the introduction of myrcene's bulky pendant groups prevents crystallization at low temperatures, a critical advantage over conventional polydienes [1].

Evidence DimensionGlass transition temperature (Tg)
Target Compound Data-69.5 °C (poly(1,4-trans myrcene))
Comparator Or Baseline-67 °C (poly(1,4-trans isoprene))
Quantified Difference2.5 °C lower Tg with suppressed low-temperature crystallization
ConditionsStereoselective coordination/anionic polymerization

Justifies the procurement of myrcene as a bio-based monomer for manufacturing specialized low-temperature resistant rubbers and sustainable elastomers.

Facile Diels-Alder Cycloaddition for Bio-based Resins

The conjugated diene of myrcene enables rapid Diels-Alder reactions with dienophiles such as maleic anhydride, achieving >90% yields of 4-(4-methyl-3-pentenyl)-4-cyclohexene-1,2-dicarboxylic anhydride under mild heating (e.g., 60 °C with catalysts or 100 °C neat)[1]. In contrast, in-class cyclic terpenes like limonene feature isolated double bonds and cannot undergo Diels-Alder cycloaddition without prior, harsh acid-catalyzed isomerization to α-terpinene [2].

Evidence DimensionDiels-Alder reactivity with maleic anhydride
Target Compound Data>90% yield of cycloadduct
Comparator Or BaselineLimonene (0% yield, unreactive without prior isomerization)
Quantified DifferenceAbsolute reactivity vs. non-reactivity in standard Diels-Alder conditions
ConditionsReaction with maleic anhydride (60-100 °C)

Essential for buyers formulating bio-based epoxy curing agents, polyester resins, or surfactants where a conjugated diene is strictly required.

Direct Precursor Suitability for Linalool Synthesis

Myrcene is the direct starting material for industrial linalool synthesis via hydrohalogenation, which yields geranyl, neryl, and linalyl chlorides that are subsequently hydrolyzed [1]. Substituting myrcene with its upstream precursor, β-pinene, requires an initial pyrolysis step at 400 °C. This thermal conversion limits the industrial yield of myrcene to 75-85%, with the remaining 15-25% lost to side reactions forming limonene and 1,8-p-menthadiene [2].

Evidence DimensionDirect synthesis steps and yield loss to linalyl chlorides
Target Compound Data1 step (direct hydrohalogenation, no pyrolysis required)
Comparator Or Baselineβ-pinene (requires prior pyrolysis at 400 °C, 15-25% yield loss)
Quantified DifferenceEliminates a high-temperature pyrolysis step and avoids 15-25% byproduct loss
ConditionsIndustrial hydrohalogenation workflow

Procuring high-purity myrcene directly bypasses the energy-intensive and yield-reducing pyrolysis of β-pinene in flavor and fragrance intermediate manufacturing.

Bio-based Low-Temperature Elastomers

Driven by its ability to form polymers with a Tg of -69.5 °C and suppress low-temperature crystallization, myrcene is an ideal bio-based monomer substitute for isoprene in the production of specialized cold-resistant rubbers and tire elastomers [1].

Bio-based Epoxy Curing Agents and Polyesters

Leveraging its highly reactive conjugated diene, myrcene is utilized in Diels-Alder cycloadditions with maleic anhydride or itaconic acid to synthesize bio-based anhydrides. These adducts serve as sustainable curing agents for epoxy resins and building blocks for photocurable 3D printing polyesters [2].

Industrial Synthesis of Linalool and L-Menthol

As a direct precursor that avoids the 15-25% yield loss associated with β-pinene pyrolysis, myrcene is the preferred starting material for the large-scale industrial synthesis of high-value fragrance and flavor compounds, including linalool, geraniol, and L-menthol[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water.
Liquid
Yellow liquid with a pleasant odor; [Hawley]
Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma

Color/Form

Yellow, oily liquid

XLogP3

4.3

Exact Mass

136.125200510 Da

Monoisotopic Mass

136.125200510 Da

Boiling Point

332.6 °F at 760 mmHg (USCG, 1999)
167 °C
166.00 to 167.00 °C. @ 760.00 mm Hg

Flash Point

103 °F (USCG, 1999)

Heavy Atom Count

10

Taste

SWEET, CITRUS

Density

0.794 at 20 °C/4 °C
Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/
0.789-0.793

LogP

4.17 (LogP)
4.17
log Kow = 4.33

Odor

Pleasant
Terpene odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

< -10 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3M39CZS25B

Related CAS

29463-45-4

GHS Hazard Statements

Aggregated GHS information provided by 2034 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.82%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.61 mmHg (USCG, 1999)
2.01 [mmHg]
2.09 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

123-35-3

Absorption Distribution and Excretion

In a pharmacokinetic study, blood levels as high as 14.1+/- 3.0 ug/mL beta-myrcene (peak value) were detected sixty minutes after oral administration of 1.0 g/kg bw (7300 umol/kg bw) beta-myrcene to female rats. ... The compound was concentrated in adipose tissue and in many organs, including the brain, liver, kidneys, and testes.

Metabolism Metabolites

Metabolites isolated from the urine of rats after oral administration of beta-myrcene were: 10-hydroxylinalool, 7-methyl-3-methylene-oct-6-ene-1,2-diol, 1-hydroxymethyl-4-isopropenyl cyclohexanol, 10-carboxylinalool and 2-hydroxy-7-methyl-3-methylene-oct-6-enoic acid. Liver microsomes prepared from phenobarbital-treated rats convert beta-myrcene to 10-hydroxylinalool in the presence of NADPH and oxygen. NADH neither supported this reaction nor did it show any synergistic effect. The rate of conversion was significantly greater in microsomes prepared from phenobarbital-treated rats than from 3-methylcholanthrene-treated or control microsomal preparations. The formation of 10-hydroxylinalool was inhibited by metyrapone, carbon monoxide, SKF-525A, p-chloromercuric benzoate (p-CMB) and cytochrome c. ...

Wikipedia

Myrcene

Biological Half Life

... After oral administration of 1.0 g/kg bw (7300 umol/kg bw) beta-myrcene to female rats, the elimination half-life of beta-myrcene at this concentration was 285 min. ...

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained by pyrolysis of beta-pinene

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,6-Octadiene, 7-methyl-3-methylene-: ACTIVE
A triply unsaturated aliphatic hydrocarbon found in oil of bay, verbena, hops, and others
FLAVORS USEFUL IN CITRUS IMITATIONS, FRUIT BLENDS.
REPELLENCY OF MONOTERPENE & RESIN VAPORS FOR THE FIR ENGRAVER BEETLE, SCOLYTUS VENTRALIS, DECREASED IN THE FOLLOWING ORDER: LIMONENE, DELTA3-CARENE, ALPHA-PINENE, MYRCENE, BETA-PINENE, PREFORMED RESIN, CAMPHENE, & TRICYCLENE.
ADDITION OF MYRCENE TO MIXTURE OF FRASS COMPONENTS ISOLATED FROM THE FEMALE BOLL WEEVIL IMPROVED THE ATTRACTION RESPONSE BY MALES.
For more General Manufacturing Information (Complete) data for MYRCENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

MYRCENE WAS DETERMINED IN AMBIENT AIR; MINIMUM DETECTABLE CONCENTRATION WAS 0.03 PPB.
THE COMPOSITION OF A USSR PEPPERMINT OIL CONTAINING 0.1% MYRCENE WAS CONFIRMED BY A COMBINATION GAS CHROMATOGRAPHY-MASS SPECTROSCOPIC METHOD.
MYRCENE WAS DETERMINED IN PINE OILS.

Storage Conditions

Store in a cool place from which light and air are excluded.

Interactions

.../the study tested/ the protective effect of monoterpenes myrcene, eucalyptol and linalool against t-butyl hydroperoxide (t-BOOH) induced genotoxicity in reverse mutation assay with Escherichia coli WP2 IC185 strain and its oxyR mutant IC202, and with the comet assay in human hepatoma HepG2 and human B lymphoid NC-NC cells. The monoterpenes were tested in concentration ranges 0.05-1.5 mg/plate and 0.01-1.0 ug/mL in bacteria and mammalian cells, respectively. Suppression of t-BOOH induced mutagenesis was detected only in IC202 strain, and correlated with the observed inhibition of lipid peroxidation by the three monoterpenes. Linalool and myrcene strongly suppressed t-BOOH induced mutagenesis. Eucalyptol, in addition to moderate suppression of t-BOOH induced mutagenesis, suppressed also spontaneous mutagenesis. In NC-NC cells linalool and myrcene reduced t-BOOH induced DNA damage by about 50% at 0.01 ug/mL, while eucalyptol was less efficient (about 50% reduction at 1.0 ug/mL). In HepG2 cells linalool and eucalyptol reduced DNA damage by 30% and 40%, respectively, while myrcene was ineffective. The repair of t-BOOH induced DNA damage, studied in HepG2 cells, was not affected by monoterpenes. The results indicate that linalool, eucalyptol and myrcene have substantial protective effect against oxidant induced genotoxicity, which is predominately mediated by their radical scavenging activity.
The leafy parts of thyme and its essential oil have been used in foods for the flavor, aroma and preservation and also in folk medicines. The aim of the current study was to determine the components of Thymus vulgaris L essential oil and to evaluate the protective effects of this oil against aflatoxin-induce oxidative stress in rats. Thirty six mature male Sprague-Dawley were divided into six treatment groups and treated for 2 weeks as follows: control group; the groups treated orally with low and high doses of T. vulgaris oil (5 and 7.5 mg/kg b.w.); the group fed AFs-contaminated diet (2.5 mg/kg diet) and the groups fed AFs-contaminated diet and treated orally with the oil at the two tested doses. Blood and tissue samples were collected at the end of treatment period for biochemical study and histological examination. The results indicated that the oil contains Carvarcrol (45 mg/g), Thymol (24.7 mg/g), beta-Phellandrene (9.7 mg/g), Linalool (4.1 mg/g), Humuline (3.1 mg/g), alpha-Phellandrene (2.3 mg/g) and Myrcene (2.1 mg/g). However, alpha and beta-pinene, Myrcene, alpha-thyjone, Tricyclene, 1, 8-cineole, and beta-sabinene were found in lower concentrations. Treatment with AFs alone disturbs lipid profile in serum, decreases Total antioxidant capacity, increase creatinine, uric acid and nitric oxide in serum and lipid peroxidation in liver and kidney accompanied with a sever histological changes in the liver tissues. The oil alone at the two tested doses did not induce any significant changes in the biochemical parameters or the histological picture. The combined treatment showed significant improvements in all tested parameters and histological pictures in the liver tissues. Moreover, this improvement was more pronounced in the group received the high dose of the oil. It could be concluded that the essential oil of T. vulgaris has a potential antioxidant activity and a protective effect against AFs toxicity and this protection was dose dependent.

Dates

Last modified: 08-15-2023
1. Kim D, Stevens PS, Hites RA. Rate constants for the gas-phase reactions of OH and O3 with β-ocimene, β-myrcene, and α- and β-farnesene as a function of temperature. J Phys Chem A. 2011 Feb 3;115(4):500-6. doi: 10.1021/jp111173s. Epub 2010 Dec 17. PMID: 21166436.

2. Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. doi: 10.1126/science.1145147. PMID: 17916726.

3. Blanch JS, Peñuelas J, Llusià J. Sensitivity of terpene emissions to drought and fertilization in terpene-storing Pinus halepensis and non-storing Quercus ilex. Physiol Plant. 2007 Oct;131(2):211-25. doi: 10.1111/j.1399-3054.2007.00944.x. PMID: 18251893.

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